molecular formula C10H10BNO2 B13930757 (7-Methylquinolin-4-yl)boronic acid

(7-Methylquinolin-4-yl)boronic acid

Cat. No.: B13930757
M. Wt: 187.00 g/mol
InChI Key: MQXLWIVHGHMDDQ-UHFFFAOYSA-N
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Description

(7-Methylquinolin-4-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the 4-position and a methyl group at the 7-position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylquinolin-4-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 7-methylquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of these methods makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (7-Methylquinolin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Quinoline alcohols or ketones.

    Reduction: Tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of (7-Methylquinolin-4-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (7-Methylquinolin-4-yl)boronic acid is unique due to its specific substitution pattern, which combines the electronic properties of the quinoline ring with the reactivity of the boronic acid group. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific photophysical properties .

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(7-methylquinolin-4-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6,13-14H,1H3

InChI Key

MQXLWIVHGHMDDQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC(=CC2=NC=C1)C)(O)O

Origin of Product

United States

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